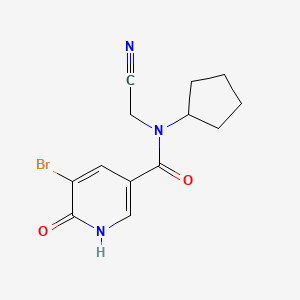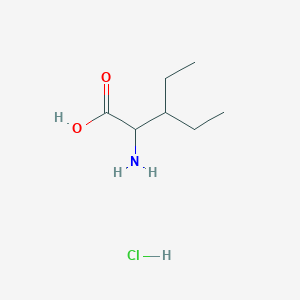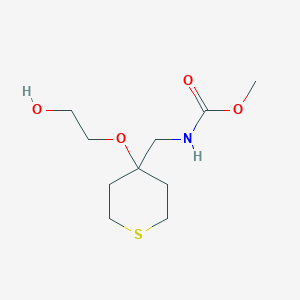![molecular formula C20H17N3OS2 B2553231 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690646-40-3](/img/structure/B2553231.png)
1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, which are structurally related to the compound of interest, involves the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene using sodium hydride and potassium iodide as reagents under reflux conditions. The synthesis route is confirmed by IR, (1)H NMR spectroscopy, and HRMS, with the structure of one derivative being further established through X-ray crystallography .
Molecular Structure Analysis
The molecular structure of the synthesized 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives is elucidated using spectroscopic methods and X-ray crystallography for compound 5c. These techniques provide detailed information on the molecular geometry and the spatial arrangement of atoms within the compound .
Chemical Reactions Analysis
The related compound 1,3-diphenylthiazolo[3,4-a]benzimidazole, which contains a thiazole moiety similar to the target compound, undergoes cycloaddition reactions with fulvene and tropone systems. These reactions proceed via a [4 + 2] cycloaddition, leading to regioisomeric exo- and endo-adducts, as well as desulfurized compounds, indicating the reactivity of the thiazole sulfur in such systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized derivatives are characterized by their UV-vis absorption and fluorescence spectra. The compounds display absorption in the range of 300 to 500 nm and maximal emission bands at approximately 566 nm. The intensity of fluorescence and the position of the maximal emission bands are influenced by the substituents attached to the triazole rings, suggesting that slight modifications in the molecular structure can significantly affect the optical properties of these compounds .
Case Studies
While specific case studies related to the compound "1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone" are not provided in the data, the synthesis and transformations of similar 1,2,3-triazole derivatives have been explored. For instance, the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones into acetic acids via the Wilgerodt-Kindler method and their subsequent reaction to form triazolothiadiazole derivatives demonstrates the chemical versatility and potential for further functionalization of such compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacological and Biological Properties of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including compounds structurally related to 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone, are known for their wide range of pharmacological and biological activities. Research indicates that compounds with the 1,2,4-triazole nucleus exhibit significant antibacterial and antifungal properties. For instance, these compounds have shown efficacy against Staphylococcus aureus, highlighting their potential as novel anti-S. aureus agents in light of increasing antibiotic resistance (Li & Zhang, 2021). Furthermore, 1,2,4-triazoles have been compared with biogenic amino acids like cysteine for their antioxidant and antiradical activities, suggesting their utility in managing conditions resulting from oxidative stress and radical-induced damage (Kaplaushenko, 2019).
Versatility in Synthetic Applications
The versatility of 1,2,4-triazole derivatives extends beyond pharmacological activities to synthetic applications. These compounds serve as crucial intermediates in the synthesis of various organic molecules, including polymers, dyes, and other heterocyclic compounds. Their reactivity and the ability to undergo various chemical transformations make them valuable in the fine organic synthesis industry. They are used in the production of agricultural products, pharmaceuticals, and high-energy materials, demonstrating the broad applicability of 1,2,4-triazole chemistry in industrial settings (Nazarov et al., 2021).
Advanced Oxidation Processes and Environmental Applications
Research into the environmental degradation of pollutants has also involved 1,2,4-triazole derivatives. Advanced oxidation processes (AOPs), which are critical for breaking down recalcitrant organic pollutants in water, have been studied using compounds structurally similar to 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone. These studies focus on understanding the kinetics, mechanisms, and by-products of AOPs in treating specific organic pollutants, highlighting the environmental relevance of 1,2,4-triazole chemistry (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13-8-9-16(10-14(13)2)18(24)12-26-20-22-21-19-23(20)17(11-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBVNMOQGAXPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)
![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)